3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid is a specialized organoboron compound characterized by the presence of two tert-butyldimethylsilyloxy groups attached to a phenylboronic acid moiety. This compound is notable for its applications in organic synthesis, particularly in cross-coupling reactions and as a reagent in various chemical transformations.
Source: The compound can be sourced from chemical suppliers such as Thermo Scientific and VWR, where it is available in various purities, typically exceeding 90% .
Classification: It belongs to the class of boronic acids, which are widely used in organic chemistry for their ability to form covalent bonds with various nucleophiles. The presence of silyloxy groups enhances its stability and solubility in organic solvents, making it suitable for a range of synthetic applications.
The synthesis of 3,5-bis(tert-butyldimethylsilyloxy)phenylboronic acid typically involves the following steps:
The synthesis can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference, which is critical due to the sensitivity of boronic acids to hydrolysis.
The molecular formula of 3,5-bis(tert-butyldimethylsilyloxy)phenylboronic acid is , with a molecular weight of 252.19 g/mol. The structure features:
The structural representation can be described using SMILES notation: CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)B(O)O.
3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid participates in several types of reactions:
The reactivity of this compound is significantly influenced by the presence of silyl groups, which provide steric hindrance and electronic effects that stabilize intermediates during reactions .
The mechanism typically involves:
This mechanism highlights the versatility of boronic acids in organic synthesis, enabling efficient formation of complex molecules from simpler precursors.
Infrared spectroscopy can be employed to confirm functional groups, while nuclear magnetic resonance spectroscopy provides insights into molecular structure and purity .
3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid finds applications in:
This compound exemplifies the significance of organoboron compounds in modern synthetic chemistry and their diverse applications across multiple scientific fields.
Boronic acids represent a cornerstone of modern organoboron chemistry due to their exceptional versatility in forming carbon-carbon and carbon-heteroatom bonds. These compounds serve as pivotal reagents in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which has revolutionized the synthesis of biaryl structures and complex organic molecules. The unique reactivity arises from boron’s empty p-orbital, which facilitates transmetalation with palladium or nickel catalysts while exhibiting low toxicity and excellent functional group tolerance. Among these reagents, 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid (CAS: 350035-52-8) exemplifies advanced structural design, where steric and electronic modifications enhance its utility in demanding synthetic applications [2].
This compound’s significance extends beyond traditional couplings into drug development, where boronic acids enable precise construction of pharmaceutical scaffolds. Their ability to modify pharmacokinetic properties—such as bioavailability and metabolic stability—makes them indispensable in medicinal chemistry. Furthermore, in material science, boronic acid-containing monomers facilitate the development of polymers with tailored thermal and mechanical characteristics, highlighting their interdisciplinary impact [2].
The incorporation of tert-butyldimethylsilyl (TBS) protecting groups in boronic acids addresses inherent limitations such as protodeboronation and oxidative instability. For 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid, the dual TBS groups fulfill three critical roles:
Synthetic Applications and Reaction Chemistry
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1